Ethyl 3-Hydroxybutyrate

Description

This compound is the fatty acid ethyl ester of 3-hydroxybutyric acid. It has a role as a metabolite. It is functionally related to a 3-hydroxybutyric acid.

This compound has been reported in Camellia sinensis, Opuntia ficus-indica, and Aeromonas veronii with data available.

ethyl 3-hydroxybutanoate is a metabolite found in or produced by Saccharomyces cerevisiae.

levels were higher in red than in white wines of the same age; structure in first source

structure in first source

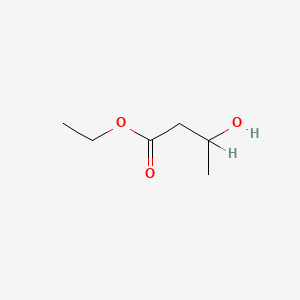

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSUIQOIVADKIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Record name | ETHYL 3-HYDROXYBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025305 | |

| Record name | Ethyl 3-hydroxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl 3-hydroxybutyrate is a clear colorless liquid. (NTP, 1992), colourless viscous liquid with fruity grape green odour | |

| Record name | ETHYL 3-HYDROXYBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 3-Hydroxybutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/156/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

338 °F at 760 mmHg (NTP, 1992), 170.00 to 175.00 °C. @ 760.00 mm Hg | |

| Record name | ETHYL 3-HYDROXYBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl (±)-3-hydroxybutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

148 °F (NTP, 1992) | |

| Record name | ETHYL 3-HYDROXYBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), 100 g in 100 ml water at 23�C | |

| Record name | ETHYL 3-HYDROXYBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 3-Hydroxybutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/156/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.017 (NTP, 1992) - Denser than water; will sink, 1.010-1.017 | |

| Record name | ETHYL 3-HYDROXYBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 3-Hydroxybutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/156/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5405-41-4, 56816-01-4, 35608-64-1 | |

| Record name | ETHYL 3-HYDROXYBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 3-hydroxybutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5405-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-hydroxybutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005405414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (S)-3-hydroxybutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056816014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-hydroxybutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-hydroxybutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-hydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 3-hydroxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (±)-3-hydroxybutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3-hydroxybutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-HYDROXYBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52008C87PV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl (±)-3-hydroxybutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Ethyl 3-Hydroxybutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-hydroxybutyrate (B1226725) is a chiral ester of 3-hydroxybutyric acid, a ketone body with significant metabolic and signaling roles. As a precursor to 3-hydroxybutyrate, ethyl 3-hydroxybutyrate is of increasing interest in research and drug development, particularly in the context of metabolic diseases and muscle wasting conditions. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its relevant biological signaling pathways. All quantitative data are presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using diagrams.

Physicochemical Properties

This compound is a clear, colorless liquid with a fruity odor. Its key physicochemical properties are summarized in the tables below. These properties are crucial for its handling, formulation, and analysis.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₃ | [1][2] |

| Molecular Weight | 132.16 g/mol | [3] |

| Appearance | Clear colorless liquid | [3] |

| Boiling Point | 170-175 °C at 760 mmHg | [3] |

| Density | 1.017 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.420 | [4] |

| Flash Point | 77 °C (170.6 °F) - closed cup | [5] |

Table 2: Solubility and Partitioning

| Property | Value | Source |

| Water Solubility | Soluble | [6] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and chloroform | [7] |

| LogP | 0.23 | [6] |

Table 3: Acid-Base Properties

| Property | Value | Source |

| pKa (strongest acidic) | 14.45 ± 0.20 (Predicted) | [1] |

Table 4: Spectral Data

| Spectral Data Type | Key Features | Source |

| ¹H NMR | See detailed spectrum for peak assignments. | |

| ¹³C NMR | See detailed spectrum for peak assignments. | |

| Mass Spectrometry (GC-MS) | Major fragments (m/z): 117, 103, 88, 73, 45, 43. | [3] |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H, C=O, and C-O stretching. | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, based on established protocols.

Synthesis of (S)-(+)-Ethyl 3-Hydroxybutanoate via Yeast Reduction

This protocol is adapted from a procedure in Organic Syntheses and describes the asymmetric reduction of ethyl acetoacetate (B1235776) using baker's yeast to yield the (S)-enantiomer.

Materials:

-

Baker's yeast

-

Ethyl acetoacetate

-

Water

-

Celite

-

Sodium chloride

-

Ethyl ether

-

Magnesium sulfate

Equipment:

-

4-L three-necked, round-bottomed flask

-

Mechanical stirrer

-

Bubble counter

-

Sintered-glass funnel

-

Rotary evaporator

-

Distillation apparatus with a 10-cm Vigreux column

Procedure:

-

In the 4-L flask, suspend 200 g of baker's yeast in 1.6 L of tap water.

-

Add 300 g of sucrose and stir the mixture for 1 hour at approximately 30 °C.

-

Add 20.0 g (0.154 mol) of freshly distilled ethyl acetoacetate.

-

Stir the fermenting suspension for 24 hours at room temperature. Carbon dioxide evolution should be observed.

-

Prepare a warm (approx. 40 °C) solution of 200 g of sucrose in 1 L of tap water and add it to the reaction mixture.

-

One hour later, add an additional 20.0 g (0.154 mol) of ethyl acetoacetate.

-

Continue stirring for 50-60 hours at room temperature. Monitor the reaction for completion by gas chromatography.

-

Once the reaction is complete, add 80 g of Celite and filter the mixture through a sintered-glass funnel.

-

Wash the filter cake with 200 mL of water.

-

Saturate the filtrate with sodium chloride and extract with five 500-mL portions of ethyl ether.

-

Dry the combined ether extracts over magnesium sulfate, filter, and concentrate using a rotary evaporator at a bath temperature of 35 °C.

-

Fractionally distill the residue under reduced pressure (12 mmHg). Collect the fraction boiling at 71-73 °C. This yields (S)-(+)-ethyl 3-hydroxybutanoate.

Gas Chromatography (GC) Analysis

This protocol provides a general framework for the analysis of this compound by GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). Specific parameters may need to be optimized for your instrument and application.

Instrumentation:

-

Gas chromatograph with FID or MS detector

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

-

Helium (carrier gas)

-

This compound standard

-

Solvent for sample dilution (e.g., ethyl acetate)

GC-FID/MS Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 20:1) or splitless, depending on concentration.

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 180 °C

-

Hold at 180 °C for 5 minutes

-

-

Carrier Gas Flow Rate: 1 mL/min (Helium)

-

FID Detector Temperature: 280 °C

-

MS Transfer Line Temperature: 280 °C

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

MS Scan Range: m/z 40-200

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate).

-

Create a series of calibration standards by diluting the stock solution.

-

Dilute the sample to be analyzed to fall within the calibration range.

-

Inject the standards and samples into the GC.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a reverse-phase HPLC method for the quantification of this compound using a UV detector.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid

-

This compound standard

HPLC Conditions:

-

Mobile Phase: Acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). The ratio will need to be optimized, for example, 30:70 (v/v) Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 210 nm

-

Run Time: Approximately 10 minutes

Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase.

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter.

-

Inject the standards and samples into the HPLC.

Signaling Pathways and Biological Relevance

This compound is readily hydrolyzed in vivo to 3-hydroxybutyrate (3-HB), a key ketone body. Therefore, the biological effects of this compound are primarily mediated by 3-HB. Recent research has highlighted the role of 3-HB not just as an energy substrate, but also as a signaling molecule with therapeutic potential, particularly in the context of muscle atrophy.

Ketone Body Metabolism

The metabolic pathway illustrates the conversion of fatty acids to ketone bodies in the liver (ketogenesis) and their subsequent utilization in extrahepatic tissues (ketolysis). This compound serves as an exogenous source of 3-HB, bypassing the need for ketogenesis.

References

- 1. Gas-chromatographic measurement of 3-hydroxybutyrate and lactate in plasma and 3-hydroxybutyrate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN109943597B - Method for preparing ethyl s-4-chloro-3-hydroxybutyrate by coupling extraction of enzyme membrane reactor - Google Patents [patents.google.com]

- 3. This compound | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. afishman.net.technion.ac.il [afishman.net.technion.ac.il]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. scispace.com [scispace.com]

- 7. Human Metabolome Database: Showing metabocard for Ethyl (±)-3-hydroxybutyrate (HMDB0040409) [hmdb.ca]

The Ubiquitous Presence of Ethyl 3-Hydroxybutyrate: A Technical Guide to its Natural Occurrence in Plants and Microbes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxybutyrate (B1226725), a chiral ester with a faint fruity aroma, is a naturally occurring volatile organic compound found across biological kingdoms. While its presence is often subtle, it plays a significant role in the flavor and aroma profiles of various foods and beverages and is a key chiral building block for the synthesis of pharmaceuticals and fine chemicals. In microbes, it can be a product of sophisticated metabolic engineering, offering a potential bio-based route to valuable enantiopure compounds. This technical guide provides an in-depth exploration of the natural occurrence of Ethyl 3-Hydroxybutyrate in plants and microbes, focusing on quantitative data, detailed experimental protocols for its analysis, and the underlying biosynthetic pathways.

Natural Occurrence and Quantitative Data

This compound has been identified in a range of plants and is also a known metabolite of several microorganisms. The following tables summarize the quantitative data available in the literature, providing a comparative overview of its concentration in various natural sources.

In Plants

The presence of this compound in plants is often associated with their characteristic aroma and flavor. While its occurrence is widespread, quantitative data is most prominently available for wine grapes (Vitis vinifera).

| Plant Source | Part | Concentration | Analytical Method | Reference |

| Red Wine (Vitis vinifera) | - | Average total concentration of ~450 (± 150) μg/L | Chiral Gas Chromatography | [1] |

| White Wine (Vitis vinifera) | - | Generally lower levels than in red wines of the same age | Chiral Gas Chromatography | [1] |

| Various Fruits (Pineapple, Tamarillo, Caja, Naranjilla) | Fruit | Reported as a natural aroma component; quantitative data not specified | Not Specified | [2] |

| Tea (Camellia sinensis) | Leaves | Identified as a volatile component; quantitative data not specified | GC-MS |

In Microbes

Microorganisms, particularly yeasts, are well-known producers of this compound, often through the reduction of ethyl acetoacetate (B1235776). Metabolic engineering has further enhanced the production capabilities of certain microbes.

| Microbial Source | Condition | Titer/Yield | Analytical Method | Reference |

| Saccharomyces cerevisiae (engineered) | Fed-batch fermentation with ethanol (B145695) | 12.0 g/L of (S)-3-hydroxybutyrate | Not Specified | [3][4] |

| Saccharomyces cerevisiae | Biotransformation of ethyl acetoacetate (aerobic) | Up to 40 g/L | HPLC | [5] |

| Saccharomyces cerevisiae | Biotransformation of ethyl acetoacetate (anaerobic) | Over 20 g/L | HPLC | [5] |

| Baker's Yeast | Reduction of ethyl acetoacetate | 59-76% yield of (S)-(+)-ethyl 3-hydroxybutanoate | Gas Chromatography | [6] |

| Esterase PHE21 | Kinetic resolution of racemic this compound | 87% yield of ethyl (S)-3-hydroxybutyrate | Not Specified | [7] |

Experimental Protocols

Accurate quantification of this compound from complex biological matrices requires robust and sensitive analytical methods. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Plant Volatiles

Objective: To extract and quantify this compound from plant tissues.

Methodology:

-

Sample Preparation:

-

Homogenize fresh plant material (e.g., fruit pulp, leaves) in a suitable solvent such as dichloromethane (B109758) or a mixture of methanol (B129727) and ethyl acetate.

-

For solid samples, cryogenic grinding may be employed to aid in cell disruption.

-

An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) should be added at the beginning of the extraction to correct for losses during sample preparation.

-

-

Extraction:

-

Use a solid-phase microextraction (SPME) technique for headspace analysis of volatile compounds. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used.

-

Alternatively, liquid-liquid extraction can be performed, followed by concentration of the organic phase.

-

-

GC-MS Analysis:

-

Column: A capillary column suitable for chiral separations, such as one coated with a β-cyclodextrin derivative, is necessary to resolve the enantiomers of this compound.[1]

-

Injector: Operate in splitless mode to enhance sensitivity for trace-level analysis.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C) and ramps up to a higher temperature (e.g., 230°C) to elute compounds with a wide range of boiling points.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode is preferred for higher sensitivity and selectivity, targeting characteristic ions of this compound.

-

High-Performance Liquid Chromatography (HPLC) for Microbial Broth

Objective: To quantify this compound in fermentation broth.

Methodology:

-

Sample Preparation:

-

Centrifuge the fermentation broth to remove microbial cells.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Dilute the sample with the mobile phase if the concentration of this compound is expected to be high.

-

-

HPLC Analysis:

-

Column: A reverse-phase C18 column is typically used.[8]

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility), is employed.[8]

-

Detector: A refractive index (RI) detector or a UV detector (at a low wavelength, e.g., 210 nm) can be used. For higher specificity, an HPLC system coupled with a mass spectrometer (LC-MS) is recommended.

-

Quantification: Generate a calibration curve using standards of known concentrations of this compound.

-

Biosynthetic Pathways and Signaling

The formation of this compound in biological systems occurs through distinct metabolic pathways, particularly in microbes where it can be a product of primary metabolism or a target of metabolic engineering.

Microbial Biosynthesis of 3-Hydroxybutyrate

In engineered microorganisms like Saccharomyces cerevisiae and E. coli, the biosynthesis of the precursor 3-hydroxybutyrate typically starts from the central metabolite acetyl-CoA. This pathway involves a series of enzymatic reactions catalyzed by heterologously expressed enzymes. The subsequent esterification to this compound can occur enzymatically or chemically in the presence of ethanol.

Caption: Microbial biosynthesis of (S)-3-Hydroxybutyrate and its esterification.

Formation in Yeast via Reduction

In wild-type yeasts, this compound is often formed through the reduction of ethyl acetoacetate, a process catalyzed by endogenous oxidoreductases. This biotransformation is a key step in the production of chiral alcohols.

Caption: Reduction of ethyl acetoacetate to Ethyl (S)-3-hydroxybutyrate by yeast.

Plant Biosynthesis

The biosynthetic pathway of this compound in plants is not as well-defined as in microbes. However, the presence of the precursor, 3-hydroxybutyric acid, has been documented.[9] It is hypothesized that plants possess homologs of the bacterial enzymes involved in 3-hydroxybutyrate synthesis, such as β-ketothiolase and acetoacetyl-CoA reductase. The final esterification step would then be catalyzed by an alcohol acyltransferase, utilizing ethanol that is also naturally present in plant tissues. Further research is needed to fully elucidate this pathway.

Conclusion

This compound is a naturally occurring ester with significant implications for the food, beverage, and pharmaceutical industries. Its presence in plants contributes to desirable flavor and aroma profiles, while its microbial production, particularly through metabolic engineering, offers a sustainable route to this valuable chiral synthon. The analytical methods outlined in this guide provide a framework for the accurate quantification of this compound in complex biological matrices. A deeper understanding of its biosynthetic pathways, especially in plants, will be crucial for harnessing its full potential in various applications.

References

- 1. Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US10508070B1 - Method for preparing 3-hydroxybutyrate salts - Google Patents [patents.google.com]

- 3. Production of (S)-3-hydroxybutyrate by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aidic.it [aidic.it]

- 6. ethz.ch [ethz.ch]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

A Technical Guide to the Spectroscopic Analysis of Ethyl 3-Hydroxybutyrate

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for ethyl 3-hydroxybutyrate (B1226725). It is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed look at the compound's structural characterization through modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for ethyl 3-hydroxybutyrate, presented in a structured format for clarity.

¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~4.12 | Quartet | 2H | ~7.1 | -OCH₂CH₃ |

| ~4.06-4.22 | Multiplet | 1H | -CH(OH)- | |

| ~3.22 | Broad Singlet | 1H | -OH | |

| ~2.22-2.48 | Multiplet | 2H | -CH₂C(=O)- | |

| ~1.23 | Doublet | 3H | ~6.2 | -CH(OH)CH₃ |

| ~1.17 | Triplet | 3H | ~7.0 | -OCH₂CH₃ |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data of this compound [1][2]

| Chemical Shift (δ) ppm | Assignment |

| ~172.9 | -C(=O)O- |

| ~64.2 | -CH(OH)- |

| ~60.6 | -OCH₂CH₃ |

| ~42.7 | -CH₂C(=O)- |

| ~22.3 | -CH(OH)CH₃ |

| ~14.0 | -OCH₂CH₃ |

Note: The specific chemical shifts were reported in CDCl₃.[2]

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification.

Mass Spectrometry Data for this compound [3][4]

The molecular weight of this compound is 132.16 g/mol .[3][4] The mass spectrum is characterized by several key fragments.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment Ion |

| 117 | Moderate | [M - CH₃]⁺ |

| 88 | High | [CH₃CH(OH)CH₂C(=O)]⁺ |

| 87 | Base Peak | [M - OC₂H₅]⁺ |

| 70 | High | [M - H₂O - C₂H₄]⁺ |

| 45 | High | [C₂H₅O]⁺ |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

Detailed methodologies are essential for the replication and verification of analytical data.

3.1. NMR Spectroscopy Protocol

A general procedure for acquiring high-quality NMR spectra of a liquid sample like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.[5] The choice of solvent is critical and should dissolve the sample well while not having interfering signals in the regions of interest. Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm.[6]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is then locked onto the deuterium (B1214612) signal of the solvent to maintain a stable field.[6]

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting the currents in the shim coils to obtain sharp and symmetrical NMR signals.[6]

-

Acquisition of ¹H NMR Spectrum:

-

A standard single-pulse experiment is typically used.

-

Key parameters to set include the pulse angle (e.g., 30° or 90°), the acquisition time (typically 2-4 seconds), and the relaxation delay (1-5 seconds to allow for full relaxation of the protons between scans).[7]

-

The number of scans is chosen to achieve an adequate signal-to-noise ratio. For a concentrated sample, a single scan may be sufficient.

-

-

Acquisition of ¹³C NMR Spectrum:

-

A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is commonly used to simplify the spectrum to single lines for each unique carbon atom.[6]

-

Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR to achieve a good signal-to-noise ratio.[8]

-

A relaxation delay of 1-2 seconds is common for qualitative spectra.[6] For quantitative analysis, longer relaxation delays (at least 5 times the longest T₁ of the carbons) are necessary.[6]

-

-

Data Processing: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier Transform.[6] Subsequent processing steps include phasing the spectrum to have all peaks pointing upwards, baseline correction to ensure a flat baseline, and integration of the signals to determine the relative number of nuclei.

3.2. Electron Ionization Mass Spectrometry (EI-MS) Protocol

The following outlines a typical procedure for obtaining an EI mass spectrum:

-

Sample Introduction: The sample, which must be volatile, is introduced into the mass spectrometer.[9] For a liquid like this compound, this is often done via a heated direct insertion probe or through a gas chromatograph (GC-MS).[9] The sample is vaporized in the ion source, which is maintained under a high vacuum.[10]

-

Ionization: In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[11] This collision can eject an electron from the molecule, forming a positively charged molecular ion (M⁺•).[11] The high energy imparted often leads to extensive fragmentation of the molecular ion.[11][12]

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). Common types of mass analyzers include quadrupoles and time-of-flight (TOF) analyzers.

-

Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.

-

Data Representation: The output is a mass spectrum, which is a plot of the relative abundance of ions versus their m/z ratio. The most intense peak in the spectrum is called the base peak and is assigned a relative intensity of 100%.

Visualization of Mass Spectrometry Fragmentation

The fragmentation of this compound in an EI-MS experiment provides valuable structural information. The following diagram illustrates the logical relationships in the formation of key fragment ions.

Caption: Mass spectrometry fragmentation pathway of this compound.

References

- 1. This compound(35608-64-1) 13C NMR [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. This compound | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Butanoic acid, 3-hydroxy-, ethyl ester [webbook.nist.gov]

- 5. azom.com [azom.com]

- 6. benchchem.com [benchchem.com]

- 7. books.rsc.org [books.rsc.org]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 10. bitesizebio.com [bitesizebio.com]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Enantioselective Synthesis of Ethyl 3-Hydroxybutyrate

For Researchers, Scientists, and Drug Development Professionals

The enantiomers of ethyl 3-hydroxybutyrate (B1226725) are crucial chiral building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of a wide range of therapeutic agents. The stereochemistry at the C3 position is critical for the biological activity of the final drug molecule. This technical guide provides an in-depth overview of the core methodologies for the synthesis of both (S)- and (R)-ethyl 3-hydroxybutyrate, with a focus on enzymatic and microbial approaches that offer high enantioselectivity and sustainable alternatives to traditional chemical methods.

Biocatalytic Kinetic Resolution

Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. This approach leverages the stereoselectivity of enzymes, most notably lipases, to preferentially catalyze a reaction with one enantiomer, leaving the other unreacted. Candida antarctica lipase (B570770) B (CALB) is a particularly robust and versatile biocatalyst for the resolution of racemic ethyl 3-hydroxybutyrate.[1][2][3][4] The resolution is typically achieved through enantioselective acylation or hydrolysis.

Enantioselective Acylation

In this method, a racemic mixture of this compound is reacted with an acyl donor, such as vinyl acetate (B1210297), in the presence of CALB. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. For instance, in a solvent-free system, CALB can be used for the acetylation of racemic this compound to produce (S)-ethyl 3-hydroxybutyrate with high enantiomeric excess.[5]

Enantioselective Hydrolysis

Alternatively, the kinetic resolution can be performed via the hydrolysis of a racemic mixture of ethyl 3-acetoxybutyrate. The lipase selectively hydrolyzes one enantiomer of the ester, yielding the corresponding optically active this compound and the unreacted acetylated enantiomer.

Table 1: Quantitative Data for Biocatalytic Kinetic Resolution of this compound

| Method | Enzyme | Substrate | Product | Enantiomeric Excess (ee%) | Conversion (%) | Yield (%) | Reference |

| Acetylation | Immobilized Candida antarctica lipase B (CALB) | Racemic this compound | (S)-Ethyl 3-hydroxybutyrate | >96% | 60% | - | [5] |

| Alcoholysis | Immobilized Candida antarctica lipase B (CALB) | (R)-enriched Ethyl 3-acetoxybutyrate | (R)-Ethyl 3-hydroxybutyrate | >96% | - | Total process yield of 73% for both enantiomers | [5] |

| Hydrolysis | Protease sin3406-1 | Racemic this compound | (S)-Ethyl 3-hydroxybutyrate | >99% | 50% | - | [6] |

Experimental Protocol: Two-Step Enzymatic Resolution for (S)- and (R)-Ethyl 3-Hydroxybutyrate[5]

Step 1: Synthesis of (S)-Ethyl 3-Hydroxybutyrate via Acetylation

-

Reaction Setup: In a batchwise loop reactor, immobilize Candida antarctica lipase B (CALB).

-

Reactants: Use equimolar amounts of racemic this compound and vinyl acetate without any added solvent.

-

Reaction Conditions: Circulate the reactants through the enzyme bed. Maintain the temperature at 45°C.

-

Monitoring: Monitor the reaction progress by gas chromatography (GC).

-

Work-up: Once the desired conversion (e.g., 60%) is reached, separate the (S)-ethyl 3-hydroxybutyrate from the remaining (R)-enriched ethyl 3-acetoxybutyrate by fractional distillation. At higher conversion rates (>70%), an ee of >99% for (S)-HEB can be achieved.[5]

Step 2: Synthesis of (R)-Ethyl 3-Hydroxybutyrate via Alcoholysis

-

Reaction Setup: Use the same immobilized CALB in the loop reactor.

-

Reactants: React the (R)-enriched ethyl 3-acetoxybutyrate obtained from Step 1 with ethanol (B145695).

-

Reaction Conditions: Circulate the reactants through the enzyme bed.

-

Work-up: After the reaction is complete, purify the (R)-ethyl 3-hydroxybutyrate by fractional distillation.

Microbial Asymmetric Reduction

Microbial reduction of ethyl acetoacetate (B1235776) offers a direct and highly enantioselective route to either the (S)- or (R)-enantiomer of this compound, depending on the microorganism and its specific enzymes. This whole-cell biocatalysis approach is attractive due to the in-situ cofactor regeneration, eliminating the need for expensive external cofactors.

Synthesis of (S)-Ethyl 3-Hydroxybutyrate using Saccharomyces cerevisiae

Baker's yeast (Saccharomyces cerevisiae) is a well-known and readily available biocatalyst for the asymmetric reduction of ethyl acetoacetate to (S)-ethyl 3-hydroxybutyrate.[7][8][9] The reduction is carried out by alcohol dehydrogenases present in the yeast cells, which typically follow Prelog's rule to yield the (S)-enantiomer.

Synthesis of (R)-Ethyl 3-Hydroxybutyrate using Engineered E. coli

For the synthesis of the (R)-enantiomer, genetically engineered microorganisms are often employed. Recombinant Escherichia coli cells expressing specific carbonyl reductases or alcohol dehydrogenases with anti-Prelog selectivity can efficiently reduce ethyl acetoacetate to (R)-ethyl 3-hydroxybutyrate with high enantiomeric excess.[10]

Table 2: Quantitative Data for Microbial Asymmetric Reduction of Ethyl Acetoacetate

| Microorganism | Substrate | Product | Enantiomeric Excess (ee%) | Yield (%) | Reference |

| Saccharomyces cerevisiae (Baker's Yeast) | Ethyl Acetoacetate | (S)-Ethyl 3-hydroxybutyrate | 85% | 59-76% | [8] |

| Saccharomyces cerevisiae (immobilized) | Ethyl Acetoacetate | (S)-Ethyl 3-hydroxybutyrate | ≥98% | - | [7] |

| Recombinant E. coli | Ethyl Acetoacetate | (R)-Ethyl 3-hydroxybutyrate | - | - | [10] |

Experimental Protocol: Microbial Reduction of Ethyl Acetoacetate to (S)-Ethyl 3-Hydroxybutyrate using Baker's Yeast[8]

-

Yeast Suspension: Prepare a suspension of baker's yeast in a sucrose (B13894) solution in tap water.

-

Fermentation Initiation: Stir the mixture for about an hour at approximately 30°C to initiate fermentation.

-

Substrate Addition: Add ethyl acetoacetate to the fermenting suspension and continue stirring at room temperature. A second portion of a warm sucrose solution and ethyl acetoacetate is added after 24 hours.

-

Reaction Monitoring: Monitor the completion of the reaction using gas chromatography. This may take 50-60 hours.

-

Work-up:

-

Add Celite to the reaction mixture and filter through a sintered-glass funnel.

-

Saturate the filtrate with sodium chloride and extract with ether.

-

Dry the combined ether extracts over magnesium sulfate, filter, and concentrate using a rotary evaporator.

-

-

Purification: Purify the residue by fractional distillation under reduced pressure to obtain (S)-(+)-ethyl 3-hydroxybutanoate.

Chemoenzymatic Synthesis

Chemoenzymatic approaches combine the high selectivity of enzymatic reactions with the efficiency of chemical transformations to achieve high yields and enantiopurity of the desired product. A common strategy involves the enzymatic resolution of a racemic mixture followed by the chemical inversion of the configuration of the undesired enantiomer.

For example, racemic this compound can be transformed into ethyl (R)-acetoxybutanoate with high enantiomeric excess using enantioselective acylation with isopropenyl acetate in the presence of CALB.[11] The unreacted (S)-alcohol is then subjected to mesylation and subsequent inversion of configuration with cesium acetate. The resulting (R)-acetoxybutanoate can then be converted to enantiopure (R)-ethyl 3-hydroxybutyrate via alcoholysis with ethanol and CALB.[11]

Experimental Protocol: Chemoenzymatic Synthesis of (R)-Ethyl 3-Hydroxybutyrate[11]

-

Enantioselective Acylation:

-

React racemic this compound with isopropenyl acetate in the presence of Candida antarctica lipase B (CAL-B) under solvent-free conditions. This yields (R)-acetoxybutanoate and unreacted (S)-ethyl 3-hydroxybutyrate.

-

-

Mesylation of (S)-enantiomer:

-

To the reaction mixture containing the unreacted (S)-alcohol, add mesyl chloride and triethylamine.

-

-

Inversion of Configuration:

-

Treat the resulting mixture with cesium acetate in DMF in the same pot to invert the configuration of the mesylated (S)-enantiomer to the (R)-acetate.

-

-

Enzymatic Alcoholysis:

-

Subject the resulting (R)-acetoxybutanoate to alcoholysis with ethanol catalyzed by CAL-B to produce enantiopure (R)-ethyl 3-hydroxybutyrate.

-

Conclusion

The synthesis of enantiomerically pure this compound is a critical step in the development of many pharmaceuticals. Biocatalytic and microbial methods have emerged as powerful tools, offering high enantioselectivity, mild reaction conditions, and improved sustainability compared to traditional chemical synthesis. The choice of method will depend on the desired enantiomer, the required scale of production, and economic considerations. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

- 1. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic Resolution of Drug Intermediates Catalyzed by Lipase B from Candida Antarctica Immobilized on Immobead-350 - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]

- 4. researchgate.net [researchgate.net]

- 5. afishman.net.technion.ac.il [afishman.net.technion.ac.il]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. orgsyn.org [orgsyn.org]

- 10. Efficient asymmetric synthesis of ethyl (R)-3-hydroxybutyrate by recombinant Escherichia coli cells under high substrate loading using eco-friendly ionic liquids as cosolvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Role of Ethyl 3-Hydroxybutyrate in Cellular Metabolism

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the cellular metabolism, signaling functions, and biological implications of Ethyl 3-Hydroxybutyrate (B1226725) (E3HB), a ketone ester with significant therapeutic potential. It serves as a comprehensive resource, detailing its metabolic fate and the subsequent physiological effects mediated by its principal metabolite, 3-hydroxybutyrate (3-HB).

Introduction

Ethyl 3-hydroxybutyrate (E3HB) is a naturally occurring ester found in various food items, including wine, and is utilized as a food additive.[1] Beyond its role as a flavoring agent, E3HB is gaining prominence in biomedical research as an exogenous ketone precursor. Its administration leads to a rapid increase in circulating levels of the ketone body 3-hydroxybutyrate (3-HB), thereby mimicking a state of nutritional ketosis without the need for stringent dietary restrictions.[1][2] This guide provides a detailed examination of the cellular and molecular mechanisms underpinning the biological activity of E3HB, with a focus on its metabolic conversion, downstream signaling pathways, and its role as an energetic and signaling molecule.

Cellular Uptake and Metabolism of this compound

The biological effects of E3HB are primarily initiated by its cellular uptake and subsequent hydrolysis. While specific transporters for E3HB have not been identified, it is presumed to enter cells via passive diffusion, a characteristic common to many small ethyl esters.[3][4] The Human Metabolome Database indicates its presence in both extracellular spaces and the cytoplasm.[5]

Intracellular Hydrolysis

Once inside the cell, E3HB is rapidly hydrolyzed by intracellular carboxylesterases into its constituent molecules: (R)-3-hydroxybutyrate (3-HB) and ethanol.[6] This enzymatic cleavage is the pivotal step that releases the biologically active 3-HB. Although the specific human esterases responsible for E3HB hydrolysis have not been definitively identified, human carboxylesterase 1 is known to readily cleave various ethyl esters.[6]

dot

Caption: Intracellular hydrolysis of this compound.

Biological Roles of 3-Hydroxybutyrate (3-HB)

The metabolic and signaling effects observed following E3HB administration are attributable to the actions of its hydrolysis product, 3-HB. 3-HB is a versatile molecule that functions as both a high-energy fuel source and a potent signaling molecule, influencing a wide array of cellular processes.[1][7]

3-HB as an Energy Substrate

In extrahepatic tissues such as the brain, heart, and skeletal muscle, 3-HB serves as a crucial alternative energy source, particularly under conditions of low glucose availability.[3][8] It is transported into the mitochondrial matrix where it is converted to acetoacetate (B1235776) by 3-hydroxybutyrate dehydrogenase (BDH1). Subsequently, succinyl-CoA:3-oxoacid CoA-transferase (SCOT) converts acetoacetate to acetoacetyl-CoA, which is then cleaved by thiolase into two molecules of acetyl-CoA. These acetyl-CoA molecules then enter the tricarboxylic acid (TCA) cycle to generate ATP.[9][10] This metabolic pathway provides a more efficient energy yield per unit of oxygen consumed compared to glucose.[8]

dot

Caption: Mitochondrial metabolism of 3-Hydroxybutyrate.

3-HB as a Signaling Molecule

3-HB exerts profound signaling effects through two primary mechanisms: interaction with cell surface receptors and epigenetic modification via histone deacetylase (HDAC) inhibition.[11][12]

3-HB is a known ligand for at least two G-protein coupled receptors: hydroxycarboxylic acid receptor 2 (HCAR2) and free fatty acid receptor 3 (FFAR3).[11][12] Activation of these receptors can lead to a variety of physiological responses, including the inhibition of lipolysis in adipocytes and modulation of sympathetic nervous system activity, which contributes to its anti-inflammatory effects.[12]

A key signaling function of 3-HB is its ability to act as an endogenous inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[13][14] By inhibiting HDACs, 3-HB promotes histone hyperacetylation, leading to a more open chromatin structure and altering the transcription of target genes.[13] This mechanism is central to many of the therapeutic effects attributed to 3-HB, such as the upregulation of genes involved in oxidative stress resistance, including Forkhead box protein O3 (FOXO3a) and metallothionein (B12644479) 2 (MT2).[13][14]

dot

Caption: Signaling pathways of 3-Hydroxybutyrate.

Quantitative Data

The administration of E3HB leads to quantifiable changes in 3-HB levels in both serum and tissues. The following tables summarize key quantitative findings from preclinical studies.

Table 1: In Vivo Pharmacokinetics of 3-HB Following E3HB Administration

| Parameter | Value | Species | Dosage and Route | Time Point | Reference |

| Serum 3-HB Fold Increase | 5.5-fold | Mouse | 300 mg/kg, IP | 5 min post-injection | [15] |

| Gastrocnemius 3-HB Fold Increase | 10-fold | Mouse | 300 mg/kg, IP | 10 min post-injection | [15] |

| Time to Baseline Serum 3-HB | ~30 min | Mouse | 300 mg/kg, IP | 30 min post-injection | [15] |

Table 2: In Vitro Effects of 3-HB on Cellular Processes

| Cellular Process | Effective Concentration of 3-HB | Cell Type | Effect | Reference |

| HDAC Inhibition (IC50) | 2-5 mM | HEK293 cells | Inhibition of HDAC1, 3, 4 | [11] |

| Gene Expression (BDNF) | 0.5-1 mM | Cerebral Cortical Neurons | Increased mRNA and protein | [16] |

| Oxidative Stress | 1-10 mM | PC12 cells | Attenuation of H2O2-induced ROS | [14] |

| Energy Metabolism | 5 mM | Cerebral Cortical Neurons | Increased ATP production | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of E3HB and its metabolic effects.

Protocol for Quantification of E3HB and 3-HB in Cell Culture by LC-MS/MS

This protocol is adapted from established methods for quantifying ketone bodies and other small molecules.[17][18][19]

1. Sample Preparation: a. Culture cells to desired confluency in a 6-well plate. b. Treat cells with E3HB at various concentrations and time points. c. Aspirate the medium and wash cells twice with ice-cold phosphate-buffered saline (PBS). d. Add 500 µL of ice-cold 80:20 methanol:water extraction solvent containing an appropriate internal standard (e.g., d4-3-HB). e. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. f. Vortex for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins. g. Centrifuge at 15,000 x g for 10 minutes at 4°C. h. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. i. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis: a. Chromatography: Use a C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm). b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: A linear gradient appropriate for separating the analytes of interest. e. Flow Rate: 0.3 mL/min. f. Mass Spectrometry: Operate in negative ion mode using multiple reaction monitoring (MRM). g. MRM Transitions:

- E3HB: Precursor ion [M-H]- → Product ion

- 3-HB: Precursor ion [M-H]- (m/z 103.0) → Product ion (m/z 59.0)

- Internal Standard (d4-3-HB): Precursor ion [M-H]- (m/z 107.0) → Product ion (m/z 62.0)

3. Data Analysis: a. Quantify the peak areas for E3HB, 3-HB, and the internal standard. b. Generate a standard curve using known concentrations of E3HB and 3-HB. c. Calculate the intracellular concentrations of the analytes relative to the amount of protein in the initial cell lysate.

Protocol for NMR-Based Metabolomics of E3HB-Treated Cells

This protocol is based on general methodologies for NMR analysis of cellular extracts.[20][21][22][23]

1. Sample Preparation: a. Culture cells in 10 cm dishes to a high density (~10^7 cells per dish). b. Treat with E3HB as required. c. Quench metabolism by rapidly washing the cells with ice-cold PBS. d. Extract metabolites using a dual-phase extraction method (e.g., methanol-chloroform-water). e. Separate the aqueous and lipid phases by centrifugation. f. Lyophilize the aqueous phase containing polar metabolites.

2. NMR Sample Preparation and Data Acquisition: a. Reconstitute the lyophilized extract in a D2O-based NMR buffer containing a known concentration of an internal standard (e.g., DSS or TMSP). b. Transfer the sample to a 5 mm NMR tube. c. Acquire 1D 1H NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher). d. Use a water suppression pulse sequence (e.g., NOESYPR1D or CPMG) to attenuate the residual water signal.

3. Data Analysis: a. Process the NMR spectra (phasing, baseline correction, and referencing). b. Identify metabolites using 2D NMR experiments (e.g., TOCSY, HSQC) and by comparing chemical shifts to databases (e.g., HMDB). c. Quantify changes in metabolite concentrations by integrating the corresponding peaks relative to the internal standard. d. Perform multivariate statistical analysis (e.g., PCA, PLS-DA) to identify metabolic pathways affected by E3HB treatment.

dot

References

- 1. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracellular hydrolysis of EGTA-esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty acid ethyl esters in human mononuclear cells: Production by endogenous synthesis greatly exceeds the uptake of preformed ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eicosapentaenoic and docosahexaenoic acid ethyl esters differentially enhance B-cell activity in murine obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for Ethyl (±)-3-hydroxybutyrate (HMDB0040409) [hmdb.ca]

- 6. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Beta-hydroxybutyrate (3-OHB) can influence the energetic phenotype of breast cancer cells, but does not impact their proliferation and the response to chemotherapy or radiation | springermedizin.de [springermedizin.de]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms [mdpi.com]

- 13. Suppression of oxidative stress by β-hydroxybutyrate, an endogenous histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Ketone Metabolite β-Hydroxybutyrate Attenuates Oxidative Stress in Spinal Cord Injury by Suppression of Class I Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploring the Therapeutic Potential of this compound in Alleviating Skeletal Muscle Wasting in Cancer Cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3-Hydroxybutyrate Regulates Energy Metabolism and Induces BDNF Expression in Cerebral Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls [mdpi.com]

- 22. pure.au.dk [pure.au.dk]

- 23. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 3-hydroxybutyrate CAS number and molecular weight

An In-depth Technical Guide to Ethyl 3-hydroxybutyrate (B1226725)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, experimental protocols, and biological significance of Ethyl 3-hydroxybutyrate. The data is presented in a clear and accessible format to support research and development activities.

Core Chemical and Physical Properties

This compound, also known as ethyl 3-hydroxybutanoate, is a chiral ester with significant applications as a building block in organic synthesis and as a potential therapeutic agent. Its key quantitative data are summarized below.

| Property | Value | References |

| CAS Number | 5405-41-4 | [1][2][3][4] |

| Molecular Weight | 132.16 g/mol | [1][2][3][5][6] |

| Molecular Formula | C₆H₁₂O₃ | [1][2][6] |

| Density | 1.017 g/mL at 25 °C | [3][4] |

| Boiling Point | 170 °C | [4] |

| Flash Point | 148 °F | [1] |

| Refractive Index | 1.42 (n20/D) | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research. The following sections provide established protocols.

Synthesis of Ethyl (S)-3-hydroxybutyrate via Fermentation

This protocol describes the enantioselective synthesis of (S)-ethyl 3-hydroxybutanoate using baker's yeast.

Materials:

-

Baker's yeast

-

Ethyl acetoacetate (B1235776)

-

Tap water

-

Magnesium sulfate

-

Diethyl ether

Procedure:

-

A mixture of 200 g of baker's yeast and 300 g of sucrose in 1.6 L of tap water is stirred in a 4-L three-necked, round-bottomed flask for 1 hour at approximately 30°C.

-

20.0 g (0.154 mol) of ethyl acetoacetate is added to the fermenting suspension, and the mixture is stirred for an additional 24 hours at room temperature.

-

A warm solution (ca. 40°C) of 200 g of sucrose in 1 L of tap water is then added, followed 1 hour later by an additional 20.0 g (0.154 mol) of ethyl acetoacetate.

-

After stirring for another 24 hours, the mixture is centrifuged.

-

The supernatant is saturated with sodium chloride and extracted continuously with diethyl ether for 2 days.

-

The combined ether extracts are dried over magnesium sulfate, filtered, and concentrated using a rotary evaporator.

-

The resulting residue is fractionally distilled under reduced pressure (12 mm) to collect the fraction boiling at 71–73°C, yielding (S)-(+)-ethyl 3-hydroxybutanoate.[7]

Chemical Synthesis of Ethyl (S)-3-hydroxybutyrate

This method outlines a chemical synthesis route for (S)-ethyl-β-hydroxybutyrate.

Materials:

-

(S)-3-Hydroxybutyric acid

-

Sulfuric acid

-

Sodium bicarbonate

-

Magnesium sulfate

Procedure:

-

Dissolve 9.6 g (92 mmol) of (S)-3-Hydroxybutyric acid in 100 mL of ethanol containing 10 drops of sulfuric acid in an Erlenmeyer flask and stir.

-

Monitor the reaction for the conversion to the ethyl ester product using GC-MS analysis of small aliquots.

-

Upon completion, add a small amount of solid sodium bicarbonate to neutralize the acid catalyst.

-

Remove the solvent by rotary evaporation.

-

Take up the residue in dichloromethane and wash with water.

-

Extract the aqueous layer once more with dichloromethane.

-

Combine the organic layers, dry over magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield (S)-ethyl-3-hydroxybutyrate as a clear oil.[5]

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for the analysis of this compound using GC-MS.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890 GC with a 5973 mass-selective detector).

-

Column: Varian VF-5-MS (30 m x 0.25 mm i.d. x 0.25 µm) or equivalent.

GC-MS Conditions:

-

Injection Mode: Splitless

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow of 1.3 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1.5 min

-

Ramp 1: 10°C/min to 110°C

-

Ramp 2: 50°C/min to 300°C, hold for 2 min

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Scan Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of the derivatized analyte if necessary.[8]

Biological Signaling and Metabolism

This compound is a precursor to the ketone body β-hydroxybutyrate (BHB), which plays a crucial role in cellular metabolism and signaling.

Ketone Body Metabolism Workflow

The following diagram illustrates the general workflow of ketone body metabolism, where fatty acids are converted into ketone bodies in the liver and then utilized by extrahepatic tissues.

Caption: Overview of ketone body metabolism from fatty acid breakdown to energy production.

Signaling Pathways of β-hydroxybutyrate (BHB)

BHB, the active metabolite of this compound, is not only an energy substrate but also a signaling molecule that can modulate various cellular processes, including inflammation and gene expression.

References

- 1. Frontiers | Ketone Bodies in the Brain Beyond Fuel Metabolism: From Excitability to Gene Expression and Cell Signaling [frontiersin.org]

- 2. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. orgsyn.org [orgsyn.org]

- 5. Ethyl (S)-3-hydroxybutyrate synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 3-hydroxybutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Ethyl 3-hydroxybutyrate (B1226725), a chiral ester with growing importance in the pharmaceutical and biotechnology sectors. This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of stability pathways and experimental workflows to support research and development activities.

Core Properties of Ethyl 3-hydroxybutyrate

This compound is a clear, colorless liquid with a fruity odor. It is a chiral molecule, existing as (R)- and (S)-enantiomers, which are important building blocks in the synthesis of various bioactive compounds.[1] Its physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₃ | [2] |

| Molecular Weight | 132.16 g/mol | [2] |

| Boiling Point | 170 °C (at 760 mmHg) | [2] |

| Density | 1.017 g/mL (at 25 °C) | [2] |

| Flash Point | 77 °C | [3] |

| Storage Temperature | Room temperature | [4] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in various experimental and formulation contexts. It is generally considered a water-soluble compound.[5]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents.

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Water | ≥ 100 mg/mL | 23 | [2] |

| Water | 100 g/100 mL | 23 | [6] |

| Water | 159.2 g/L (estimated) | 25 | [7] |

| Water | 299 g/L (predicted) | Not Specified | [8] |

| Dimethyl sulfoxide (B87167) (DMSO) | 100 mg/mL | Not Specified | [9] |

| Chloroform | Soluble | Not Specified | [4][10][11] |

| Methanol | Slightly Soluble | Not Specified | [6][12] |

| Ethanol | Not Available | Not Available | |

| Acetone | Not Available | Not Available | |

| Ethyl Acetate | Not Available | Not Available | |

| Hexane | Not Available | Not Available |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

A standard method for determining the solubility of a liquid ester like this compound is the shake-flask method.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand undisturbed to allow for the separation of the undissolved solute from the saturated solution. Centrifugation can be used to facilitate this separation.

-

Quantification: A known volume of the clear, saturated supernatant is carefully removed and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of g/100 mL, mg/mL, or mol/L.

Stability Profile